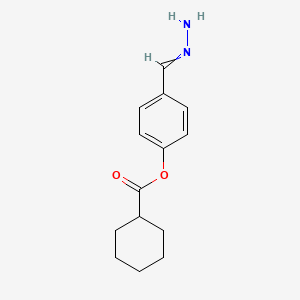

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate

Description

Properties

CAS No. |

63539-19-5 |

|---|---|

Molecular Formula |

C14H18N2O2 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(4-methanehydrazonoylphenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18N2O2/c15-16-10-11-6-8-13(9-7-11)18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5,15H2 |

InChI Key |

UOPMTEVJMSXDMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=NN |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a cyclohexanecarboxylate ester linked to a phenyl ring substituted with a hydrazinylidenemethyl group (–CH=N–NH₂). Its synthesis requires two primary components:

Synthetic Routes and Methodological Comparison

Route 1: Sequential Esterification and Hydrazone Formation

Step 1: Synthesis of Phenyl Cyclohexanecarboxylate

Cyclohexanecarboxylic acid is esterified with phenol via Fischer–Speier esterification (acid catalysis) or via acyl chloride intermediates. For example:

$$

\text{Cyclohexanecarboxylic acid} + \text{Phenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Phenyl cyclohexanecarboxylate} + \text{H}_2\text{O}

$$

Yield : 75–85% under reflux conditions.

Step 2: Formylation of the Phenyl Ring

The phenyl ester undergoes Vilsmeier–Haack formylation to introduce an aldehyde group at the para position:

$$

\text{Phenyl cyclohexanecarboxylate} \xrightarrow{\text{POCl}_3, \text{DMF}} 4-\text{Formylphenyl cyclohexanecarboxylate}

$$

Conditions : 0–5°C, 12 h; Yield : 60–70%.

Step 3: Hydrazone Formation

The aldehyde intermediate reacts with hydrazine hydrate to form the hydrazinylidenemethyl group:

$$

4\text{-Formylphenyl cyclohexanecarboxylate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{Target Compound}

$$

Optimization : Catalytic acetic acid increases yield to 80–90%.

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines formylation and hydrazone formation in situ:

Route 3: Catalytic Hydrogenation of Aromatic Precursors

Reaction Optimization and Challenges

Analytical Characterization

| Technique | Key Data |

|---|---|

| IR Spectroscopy | 1720 cm⁻¹ (ester C=O), 1620 cm⁻¹ (C=N) |

| ¹H NMR | δ 8.2 (s, 1H, CH=N), δ 1.2–2.1 (m, 10H, cyclohexane) |

| HPLC | Purity >98% (C18 column, MeOH:H₂O 70:30) |

Industrial Scalability and Cost Analysis

- Cost Drivers : Hydrazine hydrate (∼$50/kg), Pd/C catalyst (∼$300/g).

- Preferred Route : Route 2 (one-pot) reduces catalyst use and steps.

- Waste Management : POCl₃ from formylation requires neutralization with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced hydrazone derivatives.

Substitution: Substituted hydrazone derivatives with different functional groups.

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis through the intrinsic apoptotic pathway. This involves changes in mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which are key enzymes in the execution phase of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Topological indices (TIs) predict their melting points (120–180°C) and formula weights (400–450 g/mol) with high accuracy (R² > 0.95 in QSAR models) .

- Hydrazine vs.

- Liquid Crystal Analogs (e.g., ): Bulky substituents like trans-4-propylcyclohexyl enhance thermal stability (predicted boiling point ~550°C) and mesomorphic behavior, suggesting applications in material science .

Table 2: Property Comparison Using Topological Indices (TIs)

Insights :

- Sulfonamides : Higher Zagreb indices correlate with greater molecular complexity and stability, aligning with their experimental anticancer efficacy .

- Target Compound : Estimated TIs suggest intermediate polarity and melting points, making it suitable for oral administration if bioavailability is optimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.